molecular formula C11H10F3NO2S B2579442 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 1092659-63-6

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No. B2579442
CAS RN: 1092659-63-6
M. Wt: 277.26
InChI Key: IYXKNSQXIDNVDV-UHFFFAOYSA-N
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Description

Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl group (-CF3) attached to a phenyl ring . They are often used in medicinal chemistry due to their unique chemical properties .


Synthesis Analysis

The synthesis of similar compounds often involves Suzuki-Miyaura cross-coupling reactions . For example, 4-(Trifluoromethyl)phenylboronic acid can be used as a reactant in such reactions .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a phenyl ring with a trifluoromethyl group attached . The exact structure would depend on the specific compound and its substituents .


Chemical Reactions Analysis

Trifluoromethylphenyl compounds can participate in various chemical reactions. For instance, 4-(Trifluoromethyl)phenylacetic acid can undergo diolefination mediated by mono-N-protected amino acid ligands .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylphenyl compounds can vary. For example, 2-(Trifluoromethyl)phenylacetic acid has a density of 1.4±0.1 g/cm³ and a boiling point of 249.9±35.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization

Thiazolidine derivatives, including compounds with structures similar to 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid, have been synthesized and characterized for their potential biological activities. For example, Gouda and Abu-Hashem (2011) synthesized new thiazolidine and thiazolidinone derivatives, demonstrating promising antioxidant and antitumor activities. These compounds were characterized by elemental analyses and spectral data, with quantum mechanical calculations performed for some compounds to support their anticipated biological activities (Gouda & Abu‐Hashem, 2011).

Anticancer Activity

The exploration of thiazolidine derivatives for anticancer activity is a significant area of research. Bilgiçli et al. (2021) synthesized tetra-substituted metallophthalocyanines bearing thiazolidine derivatives and evaluated their anticancer activity on different cancer cell lines. These studies included molecular docking studies to understand the interaction of these compounds with biological targets, demonstrating the potential of thiazolidine derivatives in cancer therapy (Bilgiçli et al., 2021).

Antibacterial and Antifungal Activities

The antimicrobial activities of thiazolidine derivatives have also been widely studied. Küçükgüzel et al. (2006) synthesized a series of 4-thiazolidinone derivatives derived from diflunisal hydrazide and screened them for their antimycobacterial, antiviral, and antimicrobial activities against various strains. This highlights the potential of thiazolidine derivatives as novel antimicrobial agents (Küçükgüzel et al., 2006).

Antioxidant Potential

The antioxidant potential of thiazolidine derivatives is another area of significant interest. Begum et al. (2020) reported the synthesis and antioxidant activity of a series of 2-aryl thiazolidine-4-carboxylic acids, highlighting the influence of aromatic substituents on the antioxidant potential of these compounds. The study found that compounds with an -OCH3 group on the aromatic ring showed better radical scavenging properties, indicating the importance of structural features in the antioxidant activity of thiazolidine derivatives (Begum et al., 2020).

Mechanism of Action

The mechanism of action of trifluoromethylphenyl compounds can vary widely depending on their specific structure and the context in which they are used. Some compounds, like Cardarine, regulate fatty acid oxidation in several tissues .

Safety and Hazards

Safety and hazards associated with trifluoromethylphenyl compounds depend on the specific compound. It’s generally recommended to avoid breathing dust, raising dust, and contact with skin and eyes .

Future Directions

The future directions of research into trifluoromethylphenyl compounds could involve further exploration of their synthesis, properties, and potential applications. For example, 4-(Trifluoromethoxy)phenylboronic acid has been used in the synthesis of biologically active molecules .

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-4,8-9,15H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXKNSQXIDNVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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